5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine
Description
5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine (molecular formula: C₁₁H₁₄BrClN₂, molecular weight: 289.61) is a pyridine derivative featuring a bromine atom at position 5, a chlorine atom at position 3, and an N-cyclohexylamino group at position 2 of the pyridine ring . Pyridine derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological relevance .
Properties
IUPAC Name |
5-bromo-3-chloro-N-cyclohexylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQYVKICKAXHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682407 | |
| Record name | 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-98-2 | |
| Record name | 2-Pyridinamine, 5-bromo-3-chloro-N-cyclohexyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization
Key parameters include:
Under these conditions, DES enhances reaction rates by stabilizing intermediates and improving catalyst solubility. Yields for analogous substrates reached 98%, though steric hindrance from the cyclohexyl group may reduce efficiency.
Substrate Scope and Limitations
Aryl iodides react more readily than bromides or chlorides due to weaker C–I bonds. For brominated pyridines, higher temperatures (100°C) or prolonged reaction times may be necessary. The presence of multiple halogens (Br, Cl) could complicate selectivity, necessitating protective strategies or orthogonal coupling steps.
Direct Copper-Catalyzed Amination
A 2020 study demonstrated the synthesis of 5-bromo-N-cyclohexylpyridin-2-amine via Cu(OTf)₂-catalyzed direct amination of 5-bromo-2-iodopyridine with cyclohexylamine. This method achieved a 42% yield after purification by flash chromatography.
Table 1: Optimization of Direct Amination
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Cu(OTf)₂ (10 mol%) | 42 |
| Solvent | Acetonitrile | 42 |
| Temperature | 60°C | 42 |
| Base | None | 42 |
Challenges
-
Low Yield : Competing side reactions, such as dehalogenation or dimerization, may reduce efficiency.
-
Purification : Flash chromatography is required to isolate the product, increasing process complexity.
Sequential Halogenation and Functionalization
A patent (US4033975A) outlines a halogenation route to 2-amino-3-bromo-5-chloropyridine , a potential precursor to the target compound. This two-step process involves:
Reaction Conditions
Table 2: Halogenation-Amination Route
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| Chlorination | HCl, Cl₂, 40–70°C | 2-Amino-5-chloropyridine |
| Bromination | NaBr, Cl₂, 150–210°C | 2-Amino-3-bromo-5-chloropyridine |
| Diazotization | NaNO₂, H₂SO₄, 0–5°C | Diazonium salt |
| Amination | Cyclohexylamine, 80°C | Target compound |
Comparative Analysis of Methods
Efficiency and Sustainability
Practical Considerations
-
Cost : DES preparation may increase upfront costs, though solvent recyclability offsets this.
-
Scalability : Direct amination and Ullmann coupling are more amenable to large-scale production.
-
Regioselectivity : Sequential halogenation ensures correct halogen positioning, critical for downstream applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or the substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Products: Formation of N-oxides or other oxidized derivatives.
Reduction Products: Formation of reduced amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
The compound has been investigated for its potential as a therapeutic agent targeting specific enzymes and receptors. Its halogenated structure enhances binding affinity, which is crucial for the development of inhibitors against various biological targets.
Case Study: FLT3 Inhibitors
A study highlighted the structure-activity relationship (SAR) of aminopyrimidine analogs, including compounds similar to 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine. These compounds exhibited potent inhibitory effects against the FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML) treatment. The modifications in the chemical structure led to significant improvements in potency against FLT3 mutations, showcasing the therapeutic potential of similar compounds in oncology .
Table 1: FLT3 Inhibition Potency of Related Compounds
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| 5e | 3.6 | High |
| 1 | Varies | Moderate |
Neuroprotective Potential
Emerging research indicates that compounds structurally related to this compound may have neuroprotective properties. For instance, a recent study on c-Abl inhibitors demonstrated that certain derivatives could significantly reduce neurotoxicity associated with Parkinson's disease models. These findings suggest potential applications in treating neurodegenerative disorders .
Environmental Impact Studies
Research has also focused on the environmental implications of halogenated compounds like this compound. Studies examine their degradation pathways and potential ecological risks due to their persistence and bioaccumulation in various environments .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table compares 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine with analogous pyridine derivatives, highlighting structural differences and their implications:
Physical and Crystallographic Properties
- Target Compound : Likely forms hydrogen-bonded networks due to the amine group, though its bulky cyclohexyl substituent may disrupt dense packing, reducing crystallinity compared to smaller analogs .
- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide : Forms planar, centrosymmetric dimers via N–H···O hydrogen bonds, a feature common in pyridine derivatives .
Key Structural Influences on Properties
Halogen Positioning : Bromine and chlorine at positions 3, 5, or 6 affect electronic distribution and intermolecular interactions. For example, 3-Bromo-5-chloropyridin-2-amine shows altered reactivity in electrophilic substitutions compared to the target compound .
Hydrogen Bonding : Amine groups in analogs like 5-Bromo-6-chloropyridin-2-amine facilitate dimerization, influencing solubility and stability .
Biological Activity
5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine (C11H14BrClN2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article details its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with bromine and chlorine atoms, along with a cyclohexyl group attached to the nitrogen atom. This unique structure contributes to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly those associated with acute myeloid leukemia (AML). The compound's mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes critical for cancer cell growth. For example, it has shown promising results as a FLT3 (FMS-like tyrosine kinase 3) inhibitor, which is particularly relevant in the context of AML treatment. The structure-activity relationship (SAR) studies suggest that modifications to the cyclohexyl group can enhance its inhibitory potency against FLT3.
Antimicrobial Activity
In addition to anticancer effects, this compound has also been evaluated for antimicrobial properties. Preliminary tests indicate activity against a range of bacterial strains, suggesting potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound selectively inhibits FLT3, which plays a crucial role in hematopoiesis and is often mutated in AML.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, impacting oxidative stress responses.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits FLT3 in AML cells | |
| Antimicrobial | Active against various bacterial strains | |
| Enzyme Inhibition | Targets specific kinases related to cancer |
Case Study: FLT3 Inhibition
A notable study explored the effects of this compound on MV4-11 cells, a model for FLT3-mutated AML. The compound exhibited an IC50 value indicating potent inhibition of cell proliferation, suggesting its potential as a therapeutic agent for AML patients with FLT3 mutations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine, and how can reaction conditions be optimized?
- Methodology :
- Core route : React 2-amino-5-bromo-3-chloropyridine with cyclohexylamine under Buchwald-Hartwig coupling conditions using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 80–100°C .
- Alternative : Substitute bromine via Ullmann coupling using CuI as a catalyst and K₂CO₃ as a base in DMSO at 120°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DMF to DMSO for higher solubility) and catalyst loading (0.5–2 mol%) to improve yield (typically 60–85%) .
Q. How can NMR and mass spectrometry resolve structural ambiguities in this compound?
- Methodology :
- ¹H NMR : Expect signals at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 6.8–7.5 ppm (pyridine H4 and H6), and δ 3.2 ppm (NH coupling). Overlapping signals can be resolved using 2D COSY or NOESY .
- ¹³C NMR : Pyridine carbons appear at 120–150 ppm; cyclohexyl carbons at 25–35 ppm. Use DEPT-135 to distinguish CH₃ groups .
- HRMS : Look for [M+H]⁺ at m/z 304.03 (C₁₁H₁₃BrClN₂⁺) with isotopic peaks confirming Br/Cl .
Q. What purification strategies are effective for isolating this compound?
- Methodology :
- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate unreacted amines and halide byproducts .
- Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter. Purity >95% is achievable with 2–3 iterations .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical validation .
Q. Which substituents influence reactivity in cross-coupling reactions?
- Methodology :
- Bromine vs. Chlorine : Bromine at C5 undergoes Suzuki coupling preferentially over chlorine at C3. Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ .
- Cyclohexyl group : Steric hindrance slows nucleophilic substitution at C2. Mitigate by using bulkier bases (e.g., DBU) in SNAr reactions .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for selective functionalization?
- Methodology :
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for bromine substitution. Compare activation energies for Suzuki vs. Buchwald-Hartwig pathways .
- Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The cyclohexyl group may occupy hydrophobic pockets .
Q. How should researchers address contradictory data on biological activity in different assays?
- Methodology :
- Dose-response curves : Test cytotoxicity (MTT assay) and target inhibition (kinase activity assays) across concentrations (1–100 µM). Contradictions may arise from off-target effects .
- Meta-analysis : Compare IC₅₀ values from >3 independent studies. Use ANOVA to identify assay-specific variability (e.g., cell line differences) .
Q. What strategies validate degradation products under environmental conditions?
- Methodology :
- Hydrolysis study : Incubate in pH 7.4 buffer at 37°C for 48h. Analyze via LC-MS for debrominated or oxidized products (e.g., 3-chloro-N-cyclohexylpyridin-2-amine) .
- Photostability : Expose to UV light (254 nm) and monitor degradation using HPLC-DAD. Major products often include ring-opened amides .
Q. How can retrosynthetic planning tools improve scalable synthesis?
- Methodology :
- AI-driven platforms : Use Reaxys or Pistachio to prioritize routes with fewer steps and greener solvents (e.g., replacing DMF with cyclopentyl methyl ether) .
- Benchmarking : Compare predicted routes to literature yields. For example, AI-suggested Pd-catalyzed amination may reduce side products vs. traditional methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
